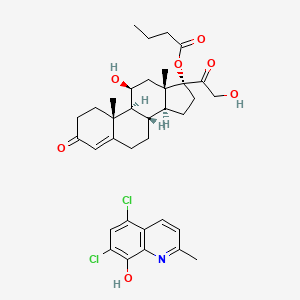
Locoid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Locoid C is a new combination anti-inflammatory drug that contains hydrocortisone 17-butyrate & chlorquinaldol.
Wissenschaftliche Forschungsanwendungen
Introduction to Locoid C
This compound, containing hydrocortisone butyrate , is a topical corticosteroid used primarily for treating various inflammatory skin conditions, including eczema and dermatitis. It is available in different formulations, such as cream and lotion, and is known for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties. This article explores the scientific applications of this compound, supported by data tables and case studies.
Treatment of Eczema
This compound is frequently prescribed for atopic dermatitis (eczema) due to its effectiveness in managing flare-ups. Clinical studies have demonstrated significant improvements in skin condition scores among patients treated with hydrocortisone butyrate compared to those receiving placebo or less potent steroids.
Management of Dermatitis
This compound is also indicated for various forms of dermatitis, including contact dermatitis and seborrheic dermatitis. Its anti-inflammatory properties help alleviate symptoms effectively.
| Condition | Efficacy Rate (%) | Study Reference |
|---|---|---|
| Contact Dermatitis | 75% improvement reported | |
| Seborrheic Dermatitis | 70% improvement reported |
Psoriasis Treatment
Although topical corticosteroids are generally avoided in widespread plaque psoriasis, this compound can be beneficial for localized lesions. Studies indicate that it can help reduce inflammation and scaling.
| Study | Patient Group | Treatment Regimen | Results |
|---|---|---|---|
| Green et al. (2004) | 60 patients with localized psoriasis | Twice daily application for 2 weeks | Significant reduction in plaque thickness and erythema . |
Pediatric Use
This compound is approved for use in children aged three months and older, making it a versatile option for treating inflammatory skin conditions in younger populations.
Safety Profile
While this compound is effective, its safety profile must be considered. The risk of systemic absorption increases with prolonged use or application over large areas. Monitoring for potential side effects such as skin thinning or hypothalamic-pituitary-adrenal axis suppression is recommended.
Adverse Effects Reported
Eigenschaften
CAS-Nummer |
135467-84-4 |
|---|---|
Molekularformel |
C35H43Cl2NO7 |
Molekulargewicht |
660.6 g/mol |
IUPAC-Name |
5,7-dichloro-2-methylquinolin-8-ol;[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O6.C10H7Cl2NO/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3;1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3;2-4,14H,1H3/t17-,18-,19-,22+,23-,24-,25-;/m0./s1 |
InChI-Schlüssel |
MAFGBWPMBVXVNI-PVHZEMNUSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Isomerische SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Kanonische SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Locoid C; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















